molecular formula C11H13NO2 B8754408 3-((Dimethylamino)methyl)isobenzofuran-1(3H)-one CAS No. 78792-52-6

3-((Dimethylamino)methyl)isobenzofuran-1(3H)-one

Katalognummer: B8754408
CAS-Nummer: 78792-52-6
Molekulargewicht: 191.23 g/mol
InChI-Schlüssel: CURKRXDWGPVJMV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-((Dimethylamino)methyl)isobenzofuran-1(3H)-one is a chemical compound that belongs to the class of isobenzofuran derivatives. These compounds are known for their diverse biological activities and are often used in various scientific research applications. The structure of this compound includes a dimethylaminomethyl group attached to the isobenzofuran ring, which contributes to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Dimethylamino)methyl)isobenzofuran-1(3H)-one can be achieved through several methods. One common approach involves the oxidation of indane derivatives in subcritical water using molecular oxygen as an oxidant . This method is environmentally benign and does not require a catalyst. The reaction conditions typically involve temperatures between 100°C and 374°C under pressure, which allows the water to act as a solvent, reagent, and catalyst .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar oxidation processes but on a larger scale. The use of subcritical water and molecular oxygen ensures that the process is both efficient and environmentally friendly. Additionally, the reaction can be optimized to achieve high yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-((Dimethylamino)methyl)isobenzofuran-1(3H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the presence of the dimethylaminomethyl group and the isobenzofuran ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield isobenzofuran-1,3-dione derivatives, while reduction reactions can produce various reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

3-((Dimethylamino)methyl)isobenzofuran-1(3H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-((Dimethylamino)methyl)isobenzofuran-1(3H)-one involves its interaction with various molecular targets and pathways. The compound’s effects are mediated through its ability to undergo redox reactions and form reactive intermediates. These intermediates can interact with cellular components, leading to various biological effects. The specific molecular targets and pathways involved depend on the context of its application, such as its use in antimicrobial or anticancer research .

Vergleich Mit ähnlichen Verbindungen

3-((Dimethylamino)methyl)isobenzofuran-1(3H)-one can be compared with other isobenzofuran derivatives, such as:

The presence of the dimethylaminomethyl group in this compound makes it unique and contributes to its distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

78792-52-6

Molekularformel

C11H13NO2

Molekulargewicht

191.23 g/mol

IUPAC-Name

3-[(dimethylamino)methyl]-3H-2-benzofuran-1-one

InChI

InChI=1S/C11H13NO2/c1-12(2)7-10-8-5-3-4-6-9(8)11(13)14-10/h3-6,10H,7H2,1-2H3

InChI-Schlüssel

CURKRXDWGPVJMV-UHFFFAOYSA-N

Kanonische SMILES

CN(C)CC1C2=CC=CC=C2C(=O)O1

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

To a solution of phthalide (0.50 g, 3.73 mmol) in THF (13.0 ml) at −78° C. was added 1.0M LiHMDS in THF (3.9 ml). The reaction was stirred for 10 minutes, and then N,N-dimethylmethyleneammonium iodide (0.76 g, 4.10 mmol) was added in one portion. The resulting mixture was continuously stirred at −78° C. for another 15 minutes. The mixture was then allowed to warm to 0° C. and then quenched into very dilute HCl aqueous solution. The aqueous layer was adjusted to acidic pH with 4% HCl aqueous solution and washed with EtOAc. The aqueous layer was basified with saturated NaHCO3 aqueous solution and extracted with EtOAc. The combined organic layers were washed with water, brine, dried over anhydrous Na2SO4 and rotary evaporated to a light yellow oil. The oil was taken up in CHCl3, filtered to remove an insoluble impurity, and then chromatographed through silica gel column (CHCl3 to 2.5% MeOH/CHCl3 gradient) to afford 3-dimethylaminomethyl-3H-isobenzofuran-1-one as a clear oil (0.24 g, 33%).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
13 mL
Type
solvent
Reaction Step One
Name
Quantity
3.9 mL
Type
solvent
Reaction Step One
Quantity
0.76 g
Type
reactant
Reaction Step Two

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.